N-(2-chloro-5-fluoropyridin-4-yl)acetamide
Description
N-(2-chloro-5-fluoropyridin-4-yl)acetamide is a halogenated pyridine (B92270) derivative containing an acetamide (B32628) functional group. Its relevance in medicinal chemistry is best understood by dissecting the contributions of its core structural motifs: the halogenated pyridine ring and the acetamide side chain.
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and biologically active compounds. researchgate.net Its properties, such as water solubility, stability, basicity, and the ability to form hydrogen bonds, make it a favored component in drug design. researchgate.net The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring can profoundly influence a molecule's physicochemical and biological properties.
Halogenation is a key strategy in drug discovery for several reasons:
Modulation of Lipophilicity : Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability : The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug.
Binding Affinity : Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a type of non-covalent interaction known as a halogen bond. nih.gov This interaction occurs between a covalently bound halogen and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. nih.govarchivepp.com These bonds can enhance the binding affinity and selectivity of a ligand for its target receptor, leading to improved potency. archivepp.com
The strategic placement of halogens on a pyridine ring is therefore a critical tool for medicinal chemists to fine-tune the properties of drug candidates. nih.gov A large number of drugs and drug candidates currently in clinical development feature halogen substituents within their structures. archivepp.com
The acetamide group (CH₃CONH-) is another fundamental functional group in medicinal chemistry. nih.govresearchgate.net It is an amide derived from acetic acid and serves as a crucial building block in the synthesis of a vast array of pharmaceuticals. nih.govprepchem.com The amide bond is chemically stable and is a key feature of peptides and proteins.
Acetamide derivatives are found in numerous classes of therapeutic agents and exhibit a wide range of biological activities, including:
Anti-inflammatory researchgate.net
Antimicrobial nih.gov
Anticancer ijcce.ac.ir
Anticonvulsant researchgate.net
The acetamide moiety can act as a versatile scaffold and a key pharmacophore. researchgate.net It can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the acetamide structure is amenable to various chemical modifications, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net For instance, N-substituted acetamides are frequently explored to enhance the pharmacological profile of a lead compound. chemicalbook.com Compounds known as N-arylacetamides are often used as intermediates in the synthesis of more complex medicinal, agrochemical, and pharmaceutical products. nih.gov
A review of the current academic literature indicates that this compound is primarily recognized as a synthetic intermediate rather than a compound that has been extensively investigated for its own specific biological activities. While its structural components—a halogenated pyridine and an acetamide group—are of significant interest in drug discovery, dedicated studies on the pharmacological profile of this specific molecule are not prominent in peer-reviewed research.
Structurally related compounds, such as N-(substituted phenyl)-2-chloroacetamides, are well-documented as important intermediates in organic synthesis. nih.gov For example, they serve as precursors for the synthesis of various derivatives with potential therapeutic applications. nih.gov The presence of the reactive chloroacetamide group suggests that this compound is likely designed for use in further synthetic steps, where the chlorine atom can be displaced by various nucleophiles to build more complex molecules.
The research landscape for analogous compounds suggests that the combination of a di-halogenated pyridine ring with an acetamide side chain provides a valuable building block for creating novel chemical entities. However, specific data from academic investigations detailing the bioactivity, mechanism of action, or therapeutic potential of this compound itself are currently limited. Its primary role appears to be that of a precursor in the broader quest for new, more complex pharmaceutical agents.
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
N-(2-chloro-5-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-4(12)11-6-2-7(8)10-3-5(6)9/h2-3H,1H3,(H,10,11,12) |
InChI Key |
KYOQDZPOPTUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Chloro 5 Fluoropyridin 4 Yl Acetamide and Its Analogues
Established Synthetic Routes to Halogenated Pyridine (B92270) Acylamides
The creation of halogenated pyridine acylamides is not a monolithic process but rather a field with diverse and evolving methodologies. These range from traditional, time-tested reactions to highly efficient, modern protocols that leverage advanced catalytic systems and energy sources.
Conventional Synthetic Approaches
Conventional synthesis of pyridine acylamides typically involves the acylation of a pre-formed aminopyridine precursor. The most common method is the reaction of an aminopyridine with an acylating agent such as an acyl chloride or anhydride (B1165640). For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides is achieved by reacting a substituted aniline (B41778) with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. This straightforward nucleophilic acyl substitution is a foundational technique in organic synthesis.
Another established, albeit more complex, approach involves the activation of the amide itself. Amides can be activated using reagents like trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base such as 2-chloropyridine, creating a highly electrophilic intermediate that can then react with various nucleophiles. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. pipzine-chem.com This technology has been successfully applied to the synthesis of pyridine derivatives. For example, the Bohlmann-Rahtz pyridine synthesis, a reaction that traditionally requires high temperatures and long reaction times, can be performed in a single, efficient step under microwave irradiation. japsonline.comchemicalbook.com
In the context of acylamide synthesis, microwave energy can significantly expedite the acylation of aminopyridines. A protocol for the synthesis of 2-chloro-N-pyridin-2-yl-acetamide utilizes microwave irradiation of 2-aminopyridine (B139424) and chloroacetyl chloride, achieving a 97% yield in just 5 minutes. chemicalbook.com Studies directly comparing conventional heating with microwave irradiation for the synthesis of aminopyridine acetamides have shown that microwaves consistently provide better yields in substantially less time. nih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | pipzine-chem.comchemicalbook.comnih.gov |
| Yield | Moderate to Good | Good to Excellent | nih.gov |
| Energy Efficiency | Lower | Higher | chemicalbook.com |
| Side Reactions | More prevalent | Often reduced | pipzine-chem.com |
Advanced Coupling Reactions in Pyridine Functionalization
Modern synthetic chemistry offers a suite of advanced transition-metal-catalyzed cross-coupling reactions for the functionalization of pyridine rings. chemicalbook.com These methods are instrumental in creating diverse analogues of the target compound by modifying the pyridine core before or after the amide formation.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using boron reagents) and Negishi (using organozinc reagents) couplings, are widely used to form new carbon-carbon bonds on the pyridine ring. chemicalbook.comthieme-connect.com Copper-catalyzed reactions have also been developed for coupling pyridines with various partners, including alkynes. chemicalbook.com Furthermore, methods for the direct C-H functionalization of pyridines have gained prominence, allowing for the attachment of new functional groups without the need for pre-halogenation, which represents a more atom-economical approach. ascendexllc.com These advanced techniques provide powerful pathways to structurally complex halogenated pyridines that serve as precursors for a wide array of acylamide derivatives.
Precursor Design and Derivatization Strategies for N-(2-chloro-5-fluoropyridin-4-yl)acetamide
Utilization of Functionalized 2-Chloro-5-fluoropyridine (B44960) Intermediates
The primary precursor required for the synthesis of this compound is 2-chloro-5-fluoropyridin-4-amine. While this compound is cataloged, detailed synthetic procedures in peer-reviewed literature are scarce. However, its synthesis can be envisioned through established pyridine functionalization routes. A plausible pathway could adapt the known synthesis of 4-amino-2-chloropyridine. This would involve:
Nitration: Starting with a suitable fluorinated pyridine, such as 2-chloro-5-fluoropyridine, a nitro group is introduced at the C-4 position. This is typically achieved using strong nitrating agents. The pyridine nitrogen is often first oxidized to the N-oxide to activate the 4-position towards electrophilic substitution.
Reduction: The resulting 2-chloro-5-fluoro-4-nitropyridine (B2747928) is then reduced to the corresponding amine. This reduction is commonly performed using metals like iron powder in an acidic medium or through catalytic hydrogenation.
This multi-step sequence highlights the importance of controlling regioselectivity in the functionalization of the pyridine ring to obtain the correctly substituted intermediate. Other functionalized pyridines, such as 2-amino-5-fluoropyridine (B1271945) and 2-chloro-5-fluoropyridine, also serve as important intermediates for creating a variety of related analogues through diazotization, halogen exchange, or coupling reactions. ascendexllc.com
Optimized Amide Bond Formation Methodologies
The final step in the synthesis is the acylation of the 4-amino group of 2-chloro-5-fluoropyridin-4-amine. The conventional method involves reacting the amine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, to yield this compound.
However, for substrates that are electron-deficient or sterically hindered, standard methods may prove inefficient. In such cases, optimized protocols are employed. One such method involves the in situ generation of acyl fluorides from the corresponding carboxylic acid using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive acylating agents that can effectively acylate even weakly nucleophilic amines.
Another modern approach utilizes a one-pot reaction with a catalyst system like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate amide bond formation with nitrogen-containing heterocycles under mild conditions. These optimized methodologies offer significant advantages in terms of yield, substrate scope, and reaction conditions, particularly for challenging heterocyclic amines.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Conventional Acylation | Acetyl Chloride / Acetic Anhydride + Base | Standard, widely used, generates HCl/acid byproduct. | General Knowledge |
| Acyl Fluoride Generation | Carboxylic Acid + BTFFH | Effective for electron-deficient amines and hindered substrates. | |
| Catalytic Amidation | Carboxylic Acid + DMAPO / Boc₂O | Mild, one-pot, high-yield for less reactive heterocycles. | |
| Borane-Catalyzed Amidation | Carboxylic Acid + Amine + Borane-Pyridine | Efficient direct amidation under thermal conditions. |
Radiochemical Synthesis of Fluoro-Acetamide Pyridine Analogues
The synthesis of fluoro-acetamide pyridine analogues labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) is a cornerstone for the development of probes for Positron Emission Tomography (PET). nih.gov The short half-life of 18F (approximately 109.7 minutes) necessitates rapid and efficient radiolabeling methods to produce these imaging agents. mdpi.commdpi.com
Strategies for [18F] Fluorine Incorporation for Molecular Probes
The introduction of [18F]fluorine into aromatic systems, particularly pyridine rings, is a significant challenge in radiochemistry. researchgate.net The most prevalent method for this transformation is nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This strategy involves the reaction of high specific activity, no-carrier-added [18F]fluoride with an electron-deficient (hetero)aromatic ring that is activated by an electron-withdrawing group and contains a suitable leaving group. nih.gov
To achieve nucleophilic fluorination, the [18F]fluoride ion must be dehydrated, a process typically accomplished by azeotropic distillation with acetonitrile. acs.org Its nucleophilicity in organic solvents is enhanced by a phase transfer catalyst, such as Kryptofix 222 (K2.2.2.) complexed with potassium carbonate or by using bulky tetralkylammonium salts like tetrabutylammonium (B224687) (TBA). researchgate.netacs.org The reactions are generally performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. nih.gov
Key strategies for activating the pyridine ring for [18F]fluorination include:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. nih.gov
Leaving Groups: A variety of leaving groups can be employed. The most common and effective for nucleophilic aromatic substitutions are nitro (-NO2) and trimethylammonium salt (-N+(CH3)3) groups. nih.gov Halogens such as chlorine, bromine, and iodine are also used. researchgate.net Aromatic fluorination on a trimethylammonium group typically requires lower temperatures (100–110 °C) compared to a nitro group (120–180 °C). nih.gov
Diaryliodonium Salts: An efficient method for introducing 18F into arenes involves the nucleophilic substitution of diaryliodonium salts. nih.gov The regioselectivity of this reaction is influenced by the electronic and steric properties of the two aryl rings, with the substitution favoring the more electron-deficient aromatic component. nih.govnih.gov
Transition-Metal Catalysis: For less activated or electron-rich aromatic systems, transition-metal-mediated methods have been developed. Copper-catalyzed radiofluorination of diaryliodonium salts, for instance, allows for the reaction to proceed under milder conditions. nih.gov
The choice of precursor and reaction conditions is critical for achieving high radiochemical yields (RCY) and specific activity, which are essential for successful PET imaging studies. nih.gov
| Strategy | Typical Precursor | Leaving Group | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activated (hetero)arene with electron-withdrawing group | -NO2, -N+(CH3)3, Halogens | Most common method; requires activated ring; high temperatures often needed. | nih.gov |
| Diaryliodonium Salt Substitution | Asymmetrical diaryliodonium salt | Iodonium moiety | Efficient for electron-deficient and electron-neutral arenes; regioselectivity can be controlled. | nih.govnih.gov |
| Copper-Catalyzed Fluorination | Diaryliodonium salts or organoboron compounds | Iodonium moiety or boronic acid/ester | Allows for fluorination under milder conditions; broadens substrate scope. | nih.gov |
| Electrophilic Fluorination | Electron-rich arene | -H, organometallic group | Uses electrophilic sources like [18F]F2 or [18F]Selectfluor; typically results in lower specific activity. | nih.govnih.gov |
Development of Radiolabeled Ligands for Positron Emission Tomography (PET) Imaging
The synthetic strategies described above have been successfully applied to develop a wide range of [18F]-labeled fluoro-acetamide pyridine analogues and related structures for PET imaging. These radiotracers are designed to target specific biological markers, such as receptors or enzymes, that are overexpressed in various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com
A significant area of development has been for imaging the translocator protein (TSPO), which is upregulated in neuroinflammation and various cancers. mdpi.com Ligands based on phenoxyarylacetamide and pyrazolo[1,5-a]pyrimidine (B1248293) acetamide (B32628) scaffolds have been radiolabeled with 18F. For example, [18F]FEPPA, a phenoxyarylacetamide derivative, was synthesized via nucleophilic substitution and has been used as a PET tracer for TSPO. mdpi.com Similarly, [18F]F-DPA, a pyrazolo[1,5a]pyrimidine acetamide, was prepared using electrophilic fluorination with [18F]Selectfluor bis(triflate), demonstrating a radiochemical yield of 15 ± 3%. nih.gov
Another important application is in oncology. Researchers have developed 18F-labeled picolinamide (B142947) (pyridine-carboxamide) probes for imaging malignant melanoma. nih.gov For instance, the probe 18F-MEL050 (18F-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide) was synthesized in a single step with high radiochemical yield and showed excellent performance for imaging melanoma. nih.gov The development of a novel pyridazinoindole-based TSPO ligand, 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([18F]-VUIIS8310), highlights the ongoing efforts to create improved PET biomarkers for glioma imaging. researchgate.net
The successful development of a PET radioligand requires not only an efficient radiosynthesis but also favorable biological properties, such as high binding affinity for the target, good blood-brain barrier penetration (for neuroimaging), and appropriate metabolic stability. mdpi.comnih.gov
| Radioligand | Target | Precursor Type | Radiochemical Yield (RCY) | Application | Reference |
|---|---|---|---|---|---|
| [18F]-VUIIS8310 | TSPO | Pyridazinoindole | Not specified | Glioma Imaging | researchgate.net |
| [18F]FEPPA | TSPO | Phenoxyarylacetamide | 34 ± 2% | Neuroinflammation Imaging | mdpi.com |
| [18F]F-DPA | TSPO | Pyrazolo[1,5a]pyrimidine acetamide | 15 ± 3% | Neuroinflammation Imaging | nih.gov |
| [18F]MEL050 | Melanin | Picolinamide | High (not quantified) | Melanoma Imaging | nih.gov |
| [18F]FIPM | LRRK2 | Indazolyl-pyridine | 5% | Parkinson's Disease Research | rsc.org |
| [18F]T-401 | MAGL | Fluoromethyl-pyridine | Not specified | Neuroimaging | nih.gov |
Structure Activity Relationship Sar Studies of N 2 Chloro 5 Fluoropyridin 4 Yl Acetamide Derivatives
Influence of Halogen Substituents on Biological Potency and Selectivity
Halogen atoms are critical modulators of a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. In the context of the N-(2-chloro-5-fluoropyridin-4-yl)acetamide scaffold, the chlorine at position 2 and the fluorine at position 5 have profound effects on its biological profile.
The 2-chloro and 5-fluoro substituents are both electron-withdrawing groups. Their presence significantly lowers the pKa of the pyridine (B92270) ring nitrogen, which can influence its ability to form hydrogen bonds or ionic interactions within a biological target. nbinno.com The strategic placement of fluorine can also enhance binding affinity through favorable electrostatic interactions and by displacing water molecules in a binding pocket. Furthermore, replacing hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.
In broader studies of related heterocyclic compounds, the nature and position of halogen substituents are shown to be critical for potency. For instance, in one series of kinase inhibitors, the introduction of electron-withdrawing groups like chlorine led to a significant modulation of activity. mdpi.com The specific combination of a 2-chloro and a 5-fluoro substituent creates a distinct electronic and steric profile that is often optimized for specific enzyme active sites, such as those of certain protein kinases. nbinno.com
The following table illustrates the effect of halogen substitutions on the phenyl ring of a different class of antimicrobial thiazole (B1198619) derivatives, demonstrating the general principle of how halogens can modulate biological activity.
| Compound ID | Phenyl Ring Substituent (R) | Antimicrobial Activity (MIC µg/mL) |
| d1 | 4-F | 6.25 |
| d2 | 2-Cl | 6.25 |
| d3 | 4-Cl | 12.5 |
| d4 | 2-Br | 12.5 |
| d5 | 4-Br | 25 |
| d6 | 2-NO₂ | 50 |
| d7 | 4-NO₂ | 50 |
| Data derived from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide (B32628) derivatives and is illustrative of halogen impact on potency. researchgate.net |
Role of Pyridine Ring Substitution Pattern on Pharmacological Activity Profile
The substitution pattern on the pyridine ring is arguably the most critical determinant of activity for this class of compounds, particularly in the context of kinase inhibition. The 4-pyridinyl motif is a well-established pharmacophore that often acts as a hinge-binding element. nih.govnih.gov
The nitrogen atom of the pyridine ring is crucial as it typically forms a key hydrogen bond with the backbone NH of a specific amino acid residue in the hinge region of a kinase's ATP-binding site (e.g., Met 109 in p38 MAP kinase). nih.gov The placement of the acetamide group at the C4 position correctly orients this nitrogen for optimal interaction. Any deviation from this 4-substitution pattern, such as moving the group to the C2 or C3 position, generally leads to a dramatic loss of activity as this critical hydrogen bond cannot be formed.
The 2-chloro and 5-fluoro substituents occupy the region adjacent to the hinge-binding nitrogen. Their roles are twofold:
Electronic Modulation : As electron-withdrawing groups, they fine-tune the basicity of the pyridine nitrogen, optimizing the strength of the hinge-binding hydrogen bond. nbinno.com
Steric Interactions : These substituents can fit into small, often hydrophobic, sub-pockets near the hinge, providing additional van der Waals contacts that enhance binding affinity and contribute to selectivity against other kinases. nih.gov
The 2-chloro-5-fluoropyridine (B44960) fragment is a versatile and valuable building block in the synthesis of pharmaceuticals precisely because this substitution pattern has been found to confer potent and selective activity in various contexts. nbinno.comnbinno.com
Modifications of the Acetamide Moiety and Their Impact on Efficacy and Target Interactions
The acetamide moiety, -NH-C(O)CH₃, serves as a linker connecting the critical 2-chloro-5-fluoropyridine core to other parts of a molecule, but it is also an active participant in molecular recognition. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. nih.gov These properties allow the acetamide linker to form additional hydrogen bonds with the target protein, further stabilizing the ligand-protein complex.
Modifications to this moiety can have a significant impact on efficacy:
Altering the Acyl Group : Replacing the methyl group of the acetamide with larger or more complex chemical structures is a common strategy to probe for additional binding interactions in adjacent pockets of the target enzyme. For example, replacing it with a phenyl ring or other cyclic structures can lead to new π-π stacking or hydrophobic interactions.
Replacing the Acetamide Linker : The entire acetamide group can be replaced with other bioisosteres to improve properties like solubility, metabolic stability, or potency. In a study on a complex triazolopyridine inhibitor, the acetamide group was replaced with various alkylurea moieties. This modification retained the desired inhibitory activity against PI3K/mTOR kinases while dramatically reducing toxicity, showcasing the therapeutic potential of such a change.
The table below shows data from a study where the acetamide group of a parent compound was replaced by various urea (B33335) derivatives, illustrating the impact of this moiety on antiproliferative activity.
| Compound | R Group on Urea Moiety | Antiproliferative Activity (IC₅₀, µM) on SGC-7901 Cells |
| Parent Acetamide | - | 0.05 |
| 1a | ethyl | 0.04 |
| 1b | propyl | 0.05 |
| 1c | isopropyl | 0.10 |
| 1d | cyclopropyl | 0.04 |
| 1e | 2-(dimethylamino)ethyl | 0.03 |
| Data derived from a study on 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)- nbinno.comnih.govnih.govtriazolo[1,5-a]pyridin-2-yl)urea derivatives and is illustrative of acetamide linker modification. nih.gov |
Conformational Analysis and Molecular Recognition Elements in SAR Elucidation
Key molecular recognition elements for this scaffold, particularly within a kinase active site, include:
Hinge Binding : The primary anchoring interaction is the hydrogen bond between the pyridine nitrogen and the backbone amide of a hinge region residue. nih.gov
Amide Interactions : The acetamide N-H and carbonyl oxygen are positioned to form secondary hydrogen bonds with residues or backbone atoms on either side of the hinge, further securing the inhibitor. nih.govresearchgate.net
Hydrophobic and van der Waals Interactions : The aromatic pyridine ring itself engages in favorable π-stacking or hydrophobic interactions within the ATP binding site. The 2-chloro and 5-fluoro substituents contribute to these interactions by fitting into specific sub-pockets.
Conformational analysis reveals that the molecule is not perfectly planar. There is rotational freedom around the bond connecting the pyridine ring and the acetamide nitrogen. The preferred conformation in the bound state is one that minimizes steric clash while maximizing the key hydrogen bonding and hydrophobic interactions. The electronic repulsion from the 2-chloro substituent can influence the torsional angle between the pyridine ring and the acetamide plane, locking the molecule into a specific, bioactive conformation that is pre-organized for optimal binding. This conformational constraint is a key element in achieving high potency and selectivity.
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biological activities and pharmacological investigations of the specific chemical compound This compound .
Therefore, it is not possible to provide the requested article structured around the specified outline, as no data exists in the public domain regarding its:
Evaluation of Anticancer Properties:
Inhibition of cancer cell proliferation and viability in in vitro models.
Mechanisms of apoptosis induction and cell cycle modulation.
Interference with DNA synthesis and repair pathways.
Assessment of Antimicrobial and Antibacterial Potency:
Broad-spectrum antibacterial efficacy against bacterial strains.
Anti-biofilm formation mechanisms and eradication strategies.
Extensive searches for this compound have not yielded any studies that would allow for the creation of the detailed, data-inclusive article as per the user's instructions. The scientific community has not, to date, published findings on the biological effects of this compound that would fulfill the requirements of the requested article.
Lack of Publicly Available Data Precludes a Detailed Pharmacological Analysis of this compound
Following a comprehensive and targeted search of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the biological activities and pharmacological investigations of the chemical compound this compound. The extensive search was conducted to gather data for a detailed article focusing on its potential in drug resistance modulation, its anti-inflammatory and immunomodulatory effects, and its development as a Translocator Protein 18 kDa (TSPO) ligand.
Insights into Potential Drug Resistance Modulation: No studies were found that explored the ability of this compound to modulate drug resistance in cancer cells or microbial pathogens.
Anti-inflammatory and Immunomodulatory Effects: The search yielded no data on the compound's activity as an inhibitor of key inflammatory pathways, including:
Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) signaling
Phosphodiesterase 4 (PDE4) modulation and its downstream effects
Regulation of Tumor Necrosis Factor Alpha (TNFα) production
Cyclooxygenase-II (COX-II) enzyme inhibition
Translocator Protein 18 kDa (TSPO) Ligand Development: There is no information available to suggest that this compound has been investigated as a potential ligand for the TSPO.
While the searches did retrieve information on other acetamide and chloro-pyridine derivatives with various biological activities, none of these findings were directly applicable to this compound. Scientific integrity and accuracy are paramount, and in the absence of any specific data, the generation of the requested article would be based on speculation and would not meet the required standards of scientific validity.
Therefore, it is not possible to provide an article on the "Biological Activities and Pharmacological Investigations of this compound and Related Analogs" as requested, due to the current lack of published research on this specific compound.
Q & A
Q. What are the established synthetic routes for N-(2-chloro-5-fluoropyridin-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, chloro-fluoropyridine derivatives can react with acetamide precursors under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation . Optimization may involve varying solvents (e.g., DMF, THF), temperature (80–120°C), and stoichiometric ratios of reagents. Purity is monitored via HPLC or LC-MS, with column chromatography (silica gel, ethyl acetate/hexane eluent) as a standard purification step .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine and chlorine chemical shifts at ~160 ppm and ~100 ppm, respectively) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for verifying regiochemistry. Crystallization solvents (e.g., ethanol/water mixtures) must minimize lattice defects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (<1 ppm error) .
Q. What functional groups in this compound influence its reactivity in further derivatization?
- Methodological Answer : Key reactive sites include:
- Acetamide group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids.
- Chloro and fluoro substituents : Participate in SNAr reactions (e.g., substitution with amines or thiols at elevated temperatures) .
- Pyridine ring : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19^1919F NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, hydrogen bonding, or impurities. Strategies include:
- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotameric equilibria) .
- DFT Calculations : Compare experimental shifts with computational models (e.g., Gaussian or ORCA software) to validate assignments .
- Isotopic Labeling : Use H or C-labeled analogs to isolate specific interactions .
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains).
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ constants) with activity data .
- MD Simulations : GROMACS or AMBER assess binding stability under physiological conditions .
Q. How does the electronic environment of the pyridine ring affect the compound’s stability under acidic conditions?
- Methodological Answer : Electron-withdrawing groups (Cl, F) increase ring electron deficiency, reducing protonation susceptibility. Stability is tested via:
- pH-Dependent Degradation Studies : Monitor decomposition (HPLC) in buffers (pH 1–7) at 37°C .
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (calculated via DFT) predict charge distribution and reactivity .
Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include polymorphism and twinning. SHELXD (for phase problem solving) and SHELXL (for refinement) are used to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
